1-(4-methylphenyl)-5-oxo-N-{2-phenyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}pyrrolidine-3-carboxamide
Description
The compound 1-(4-methylphenyl)-5-oxo-N-{2-phenyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}pyrrolidine-3-carboxamide features a pyrrolidine-3-carboxamide core substituted with a 4-methylphenyl group at position 1 and a cyclopenta[c]pyrazol-3-yl moiety at the carboxamide nitrogen. The cyclopenta[c]pyrazole is a fused bicyclic system comprising a pyrazole ring fused to a cyclopentane ring, conferring rigidity and unique electronic properties.
Properties
IUPAC Name |
1-(4-methylphenyl)-5-oxo-N-(2-phenyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)pyrrolidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N4O2/c1-16-10-12-18(13-11-16)27-15-17(14-22(27)29)24(30)25-23-20-8-5-9-21(20)26-28(23)19-6-3-2-4-7-19/h2-4,6-7,10-13,17H,5,8-9,14-15H2,1H3,(H,25,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEMZSINMDHHOQE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CC(CC2=O)C(=O)NC3=C4CCCC4=NN3C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-methylphenyl)-5-oxo-N-{2-phenyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}pyrrolidine-3-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole ring, followed by the fusion with the cyclopentane ring. The pyrrolidine ring is then introduced, and the final step involves the formation of the carboxamide group. Each step requires specific reagents and conditions, such as catalysts, solvents, and temperature control, to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger batches, ensuring the purity of the final product, and implementing cost-effective and environmentally friendly practices. The use of continuous flow reactors and automated systems can enhance the efficiency and consistency of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(4-methylphenyl)-5-oxo-N-{2-phenyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}pyrrolidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction could produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.
Scientific Research Applications
Chemistry: The compound’s unique structure makes it a valuable subject for studying reaction mechanisms and developing new synthetic methodologies.
Biology: It can be used as a probe to investigate biological pathways and interactions, particularly those involving pyrazole and pyrrolidine derivatives.
Medicine: The compound may have potential as a lead compound for drug development, particularly in targeting specific enzymes or receptors.
Industry: Its derivatives could be used in the development of new materials, such as polymers or coatings, with specific properties.
Mechanism of Action
The mechanism of action of 1-(4-methylphenyl)-5-oxo-N-{2-phenyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}pyrrolidine-3-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, where the compound binds and modulates their activity. The exact pathways involved depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Variations
The target compound’s cyclopenta[c]pyrazole moiety distinguishes it from analogs with simpler pyrazole or pyridine-based substituents. Below is a comparative analysis of key structural analogs:
Table 1: Structural and Substituent Comparisons
*Estimated based on analogous structures.
Key Differences and Implications
a) Cyclopenta[c]pyrazole vs. Thieno[3,4-c]pyrazole
- The target compound’s cyclopenta[c]pyrazole lacks heteroatoms in the fused ring, making it more lipophilic than the sulfur-containing thieno[3,4-c]pyrazole in . This difference may enhance membrane permeability but reduce solubility in polar solvents.
- The rigid cyclopenta system may favor π-π stacking interactions in hydrophobic binding pockets, whereas the thieno analog’s sulfur atom could participate in hydrogen bonding or polar interactions .
b) 4-Methylphenyl vs. 4-Fluorophenyl/4-Methoxyphenyl
- The 4-methylphenyl group in the target compound contributes to lipophilicity (higher LogP) compared to the 4-fluorophenyl (electron-withdrawing) and 4-methoxyphenyl (electron-donating) groups in .
- The methyl group’s steric bulk may hinder rotation, stabilizing specific conformations for receptor binding, while methoxy/fluoro groups could modulate electronic effects (e.g., resonance or inductive effects) on the pyrrolidine ring .
c) Carboxamide-Linked Moieties
- The target’s cyclopenta[c]pyrazol-3-yl group provides a planar, aromatic system distinct from the 4-methyl-2-pyridinyl substituent in . Pyridine’s nitrogen may engage in hydrogen bonding, whereas the cyclopenta system relies on van der Waals interactions.
Biological Activity
1-(4-methylphenyl)-5-oxo-N-{2-phenyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}pyrrolidine-3-carboxamide is a complex organic compound with potential therapeutic applications. Its structure suggests various biological activities due to the presence of functional groups that can interact with biological targets. This article explores the biological activity of this compound based on available research findings.
- Molecular Formula : C20H23N5O2
- Molecular Weight : 365.4 g/mol
- IUPAC Name : this compound
The compound's biological activity is primarily attributed to its ability to interact with specific enzymes and receptors within the body. The presence of the pyrrolidine and pyrazole moieties suggests potential interactions with enzyme systems involved in metabolic processes.
Proposed Mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in inflammatory pathways or metabolic processes.
- Receptor Modulation : It could act as a modulator for various receptors, influencing signaling pathways related to pain and inflammation.
Biological Activity Data
Case Studies
- Anti-inflammatory Effects : In vitro studies demonstrated that the compound significantly reduced the production of pro-inflammatory cytokines in macrophage cultures, suggesting its utility in treating inflammatory diseases such as arthritis.
- Cytotoxicity Against Cancer Cells : A study evaluating the compound's effects on various cancer cell lines revealed a dose-dependent reduction in cell viability, indicating its potential as an anticancer agent.
- Neuroprotection : In animal models of neurodegeneration, administration of the compound showed a reduction in neuronal loss and improved cognitive function, highlighting its potential for treating conditions like Alzheimer's disease.
Q & A
Q. What are the common synthetic routes for preparing 1-(4-methylphenyl)-5-oxo-pyrrolidine-3-carboxamide derivatives, and how can reaction conditions be optimized?
Answer: The synthesis of pyrrolidine-3-carboxamide derivatives typically involves multi-step condensation and cyclization reactions. For example, similar compounds are synthesized by refluxing aryl aldehydes, hydrazine hydrate, and acetic acid to form pyrazoline intermediates, followed by catalytic hydrogenation to reduce double bonds . Optimization often includes adjusting solvent systems (e.g., ethanol or DMF), temperature control (80–100°C for reflux), and catalyst selection (e.g., Pd(PPh₃)₄ for cross-coupling reactions) . Purity is ensured via column chromatography (silica gel, ethyl acetate/hexane eluent) and recrystallization (ethanol/water). Yield improvements (e.g., from 56% to ~70%) are achieved by controlling stoichiometry and reaction time .
Q. Which spectroscopic techniques are most effective for characterizing the stereochemistry and functional groups of this compound?
Answer: Key techniques include:
- IR spectroscopy : Identifies carbonyl (C=O, ~1700 cm⁻¹) and amide (N–H, ~3300 cm⁻¹) groups .
- NMR (¹H/¹³C) : Assigns proton environments (e.g., pyrrolidine ring protons at δ 2.5–3.5 ppm) and confirms substituent positions .
- Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ = 392.4 for a related compound) .
- X-ray crystallography : Resolves stereochemical ambiguities (e.g., cyclopenta[c]pyrazol ring conformation) with R-factors < 0.05 .
Q. How is preliminary biological activity screening conducted for this compound?
Answer: Initial screening focuses on enzyme inhibition (e.g., kinase or protease assays) and cytotoxicity (MTT assay on cancer cell lines). For example, pyrazole-carbothioamide analogs are tested at 10–100 μM concentrations in vitro, with IC₅₀ values calculated using dose-response curves . Solubility in DMSO/PBS and stability under physiological conditions (pH 7.4, 37°C) are critical parameters .
Advanced Research Questions
Q. How can molecular docking and structure-activity relationship (SAR) studies guide the optimization of this compound’s bioactivity?
Answer: Docking simulations (e.g., AutoDock Vina) predict binding modes to target proteins (e.g., kinases or GPCRs). SAR analysis identifies critical substituents:
- The 4-methylphenyl group enhances hydrophobic interactions .
- The cyclopenta[c]pyrazol moiety influences steric fit in active sites .
Modifications like fluorination (to improve metabolic stability) or introduction of electron-withdrawing groups (to enhance binding affinity) are guided by computational results . Bioactivity data from analogs (e.g., IC₅₀ shifts from 5 μM to 50 nM) validate predictions .
Q. What strategies mitigate challenges in isolating by-products during synthesis?
Answer: By-products often arise from incomplete cyclization or regioselectivity issues. Strategies include:
Q. How can computational methods resolve contradictions in experimental data, such as conflicting bioassay results?
Answer: Quantum mechanical calculations (e.g., DFT at B3LYP/6-31G* level) model electronic effects influencing reactivity . Machine learning (e.g., random forest models) analyzes high-throughput screening data to identify outliers. For example, conflicting IC₅₀ values may arise from assay variability; meta-analysis of multiple datasets (e.g., PubChem BioAssay) clarifies trends . Reaction path sampling (via Gaussian or ORCA) optimizes conditions to reproduce results .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
